3-Nitro-9H-carbazole
Overview
Description
3-Nitro-9H-carbazole is an organic compound with the molecular formula C12H8N2O2. It is a derivative of carbazole, where a nitro group is attached to the third position of the carbazole ring. This compound is known for its distinct yellow to brown crystalline appearance and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Carbazole derivatives have been studied for their interaction with cholinesterase enzymes
Mode of Action
Carbazole-based compounds are known for their versatility in functionalization, excellent electrical, and electrochemical properties . They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Biochemical Pathways
For instance, carbazole moieties can be electropolymerized, resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
Result of Action
Carbazole derivatives have been studied for their potential in various applications due to their unique properties .
Action Environment
In the aquatic environment, biodegradation and photolysis are the dominant fate processes for carbazole. The half-lives of carbazole in a river, pond, eutrophic lake, and oligotrophic lake have been estimated . Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 3-Nitro-9H-carbazole.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Nitro-9H-carbazole are not well-studied. Carbazole-based compounds, which this compound is a derivative of, have been studied extensively. Carbazole moieties can be electropolymerized, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . These polymers have intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap .
Cellular Effects
The cellular effects of this compound are not well-documented. Carbazole derivatives have been shown to have various effects on cells. For example, some carbazole derivatives have shown antiviral activity
Molecular Mechanism
Carbazole-based compounds are known to have excellent electrical and electrochemical properties . They can facilitate resistive switching by the applied voltage
Temporal Effects in Laboratory Settings
Carbazole-based compounds have been shown to exhibit rewriteable flash memory behavior with bistable conductivity . The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .
Metabolic Pathways
Carbazole-based compounds have been shown to be transformed by biphenyl-utilizing bacteria
Transport and Distribution
Carbazole-based compounds are known for their excellent charge transport ability
Subcellular Localization
Carbazole-based compounds are known for their ability to form amorphous films
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitro-9H-carbazole is typically synthesized through a nitration reaction of carbazole. The process involves dissolving carbazole in a mixture of nitric acid and sulfuric acid, followed by heating the solution to induce the nitration reaction. The reaction is then quenched, and the product is purified through crystallization .
Industrial Production Methods: In an industrial setting, the production of 3-nitrocarbazole involves similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-9H-carbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide and other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 3-Aminocarbazole.
Substitution: Various substituted carbazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of carbazole
Scientific Research Applications
3-Nitro-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential as a microtubule-targeting agent in cancer treatment.
Medicine: Investigated for its anticancer properties, particularly in breast cancer.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Comparison with Similar Compounds
- 2-Nitrocarbazole
- 2,3-Dinitrocarbazole
- 1-Nitrocarbazole
Comparison: 3-Nitro-9H-carbazole is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. For instance, 2-nitrocarbazole has shown better cytotoxic profiles in some studies, but 3-nitrocarbazole is more selective in targeting cancer cells without affecting normal cells .
Properties
IUPAC Name |
3-nitro-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHZTIMNJKVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184787 | |
Record name | 9H-Carbazole, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-85-8 | |
Record name | 3-Nitrocarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3077-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3077-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NITROCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13QQ7XQ10F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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